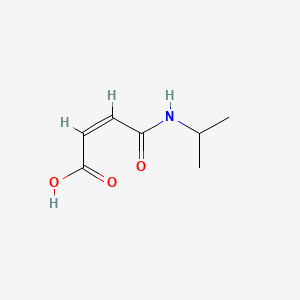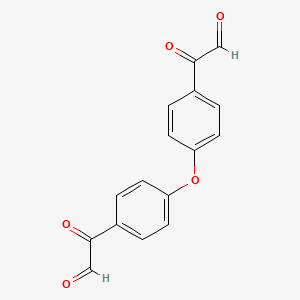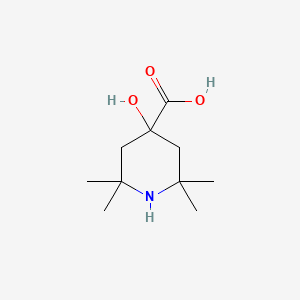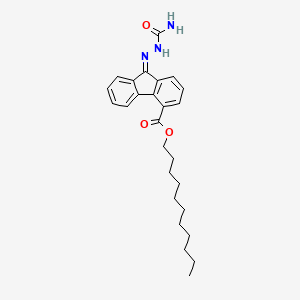
N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a nitrophenyl group
Méthodes De Préparation
The synthesis of N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting an appropriate α-haloketone with thiourea under basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a base.
Attachment of the Nitrophenyl Group: This step involves a nucleophilic aromatic substitution reaction where the nitrophenyl group is introduced.
Coupling with Naphthalenamine: The final step involves coupling the thiazole derivative with naphthalenamine using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions using continuous flow techniques.
Analyse Des Réactions Chimiques
N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine can undergo various chemical reactions:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents like palladium on carbon (Pd/C), and coupling reagents like palladium acetate.
Applications De Recherche Scientifique
N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its potential interaction with GABA-A receptors.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system.
Biological Studies: It can serve as a probe for studying enzyme interactions and cellular pathways.
Industrial Applications: The compound can be used in the synthesis of dyes and pigments due to its chromophoric groups.
Mécanisme D'action
The mechanism of action of N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine involves its interaction with specific molecular targets:
GABA-A Receptors: The compound may bind to GABA-A receptors, modulating their activity and potentially exerting anticonvulsant effects.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine can be compared with other thiazole derivatives:
2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives: These compounds also exhibit anticonvulsant activity and interact with GABA-A receptors.
2-(3-Substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones: These compounds show antibacterial and anti-HIV activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C22H17N3O2S |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
N-naphthalen-1-yl-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H17N3O2S/c1-2-14-24-21(17-10-12-18(13-11-17)25(26)27)15-28-22(24)23-20-9-5-7-16-6-3-4-8-19(16)20/h2-13,15H,1,14H2 |
Clé InChI |
CWZZSEBFLRESRC-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C(=CSC1=NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-{[(E)-3-pyridinylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11980898.png)
![(5E)-2-(4-ethoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11980904.png)



![Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B11980932.png)

![Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B11980938.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11980953.png)
